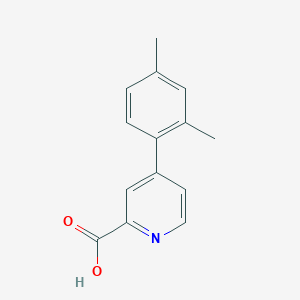

4-(2,4-Dimethylphenyl)picolinic acid

Übersicht

Beschreibung

4-(2,4-Dimethylphenyl)picolinic acid is a chemical compound with the CAS Number: 1261967-40-1. Its molecular weight is 227.26 and its IUPAC name is 4-(2,4-dimethylphenyl)-2-pyridinecarboxylic acid . It is a molecule that contains a total of 31 bonds, including 18 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .

Molecular Structure Analysis

The molecular structure of 4-(2,4-Dimethylphenyl)picolinic acid consists of a total of 31 bonds. These include 18 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .Wissenschaftliche Forschungsanwendungen

Chemical Properties

“4-(2,4-Dimethylphenyl)picolinic acid” has a CAS Number of 1261967-40-1 and a molecular weight of 227.26 . Its linear formula is C14H13NO2 .

Anticancer Activities

One of the significant applications of “4-(2,4-Dimethylphenyl)picolinic acid” is in the field of cancer research. It has been used in the synthesis of rhenium (I) tricarbonyl complexes, which have shown promising in vitro anticancer activities . Specifically, one complex, fac- [Re (Pico) (CO) 3 (H 2 O)], has shown toxicity against Vero (healthy mammalian), HeLa (cervical carcinoma), and A549 (lung cancer) cells .

Structural Studies

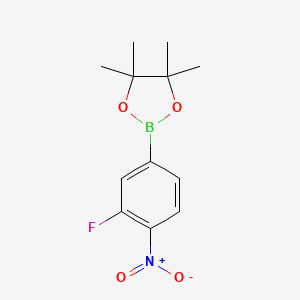

The compound has been used in structural studies to understand the effect of fluorine atoms on the backbone of the N,O’-bidentate ligand . This research has helped in understanding the properties of the compound and its derivatives .

Synthesis of Complexes

“4-(2,4-Dimethylphenyl)picolinic acid” has been used in the synthesis of 15 rhenium (I) tricarbonyl complexes . These complexes were synthesized using the ‘2 + 1’ mixed ligand approach with an average yield of 84% .

Herbicidal Activity

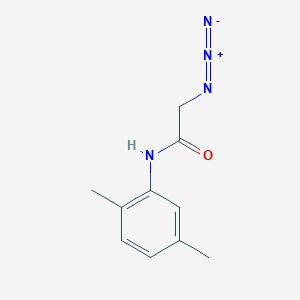

The compound has also found applications in the field of agriculture. It has been used as a structural skeleton in the design and synthesis of compounds with potent herbicidal activity .

Pharmaceutical Research

Due to its unique properties, “4-(2,4-Dimethylphenyl)picolinic acid” is a subject of interest in pharmaceutical research. It is used in the synthesis of various drugs and therapeutic agents .

Wirkmechanismus

Target of Action

The primary target of 4-(2,4-Dimethylphenyl)picolinic acid is enveloped viruses . It inhibits the entry of these viruses by targeting viral-cellular membrane fusion . It has shown broad-spectrum antiviral activity against several enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus .

Mode of Action

4-(2,4-Dimethylphenyl)picolinic acid acts primarily by inhibiting membrane fusion events during viral entry . This compound compromises the integrity of the viral membrane, inhibits virus-cellular membrane fusion, and interferes with cellular endocytosis .

Biochemical Pathways

It is known that the compound disrupts the process of viral entry into host cells, which is a critical step in the viral replication cycle .

Result of Action

The result of the action of 4-(2,4-Dimethylphenyl)picolinic acid is the inhibition of viral entry into host cells, thereby preventing the replication of the virus and the subsequent spread of infection . This leads to a decrease in viral load and potentially aids in the recovery of the infected individual .

Zukünftige Richtungen

While specific future directions for 4-(2,4-Dimethylphenyl)picolinic acid were not found, picolinic acid, a similar compound, has been reported to have broad-spectrum antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus . This suggests potential future research directions in exploring the antiviral properties of related compounds.

Eigenschaften

IUPAC Name |

4-(2,4-dimethylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-9-3-4-12(10(2)7-9)11-5-6-15-13(8-11)14(16)17/h3-8H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDARWLWTCNKGBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=NC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Dimethylphenyl)picolinic acid | |

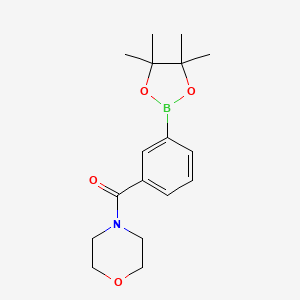

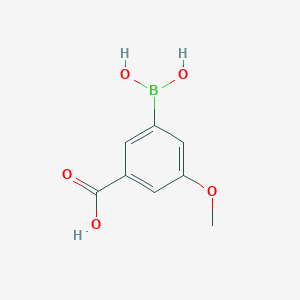

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate](/img/structure/B1463804.png)

![1-methyl-N-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-thienyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B1463807.png)

![3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B1463810.png)

![1-[4-(2-Methoxyethyl)piperidino]-2-(methylamino)-1-ethanone](/img/structure/B1463814.png)

![7-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1463822.png)